(+)-Austrodoric Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-12(2)7-5-8-13(3)10(12)6-9-14(13,4)11(15)16/h10H,5-9H2,1-4H3,(H,15,16)/t10-,13-,14-/m0/s1 |
InChI Key |
JQVRGJMXYNVMIA-BPNCWPANSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]2(C)C(=O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC2(C)C(=O)O)C)C |
Origin of Product |
United States |
Collection and Extraction Procedures for Marine Biological Samples
The primary natural source of (+)-Austrodoric acid is the Antarctic dorid nudibranch, Austrodoris kerguelenensis. ichem.mdnih.govrsc.org This marine mollusc synthesizes the compound, which is believed to function as a stress metabolite. nih.govmdpi.com The initial step in the isolation process involves the collection of these organisms from their native Antarctic habitat. nih.govmdpi.com
Once collected, the extraction of the desired compound begins. The skin of the nudibranch is specifically targeted as it is the primary location of this compound. ichem.mdnih.gov The general procedure involves extraction with organic solvents. researchgate.net While specific details can vary between studies, a common approach is to use a lipophilic solvent to extract the compounds from the marine organism. nih.govmdpi.com This initial extraction yields a crude mixture containing this compound along with a multitude of other secondary metabolites. nih.gov
Table 1: Source and Initial Extraction of this compound
| Parameter | Details |
| Natural Source | Antarctic dorid nudibranch (Austrodoris kerguelenensis) |
| Primary Location | Skin |
| Extraction Method | Solvent extraction |
Chromatographic Separation Techniques for Compound Enrichment
Following the initial extraction, the complex mixture must be fractionated to enrich the concentration of (+)-Austrodoric acid. Chromatography is the cornerstone of this separation process. researchgate.netusf.edu Various chromatographic techniques are employed, leveraging the different physicochemical properties of the compounds in the extract, such as polarity and size. pressbooks.pub
High-Performance Liquid Chromatography (HPLC) is a particularly crucial technique for the separation of organic acids like this compound. sigmaaldrich.com The choice of the stationary phase and mobile phase is critical for effective separation. For instance, C18 columns are often used, and the mobile phase can be manipulated to achieve optimal resolution. sigmaaldrich.com Ion-exchange chromatography can also be a valuable tool, separating molecules based on their net charge. samyangtrilite.co.kr This is particularly relevant for an acidic compound like this compound.
The process typically involves a series of chromatographic steps. An initial fractionation might be performed using a less sophisticated method, followed by more refined techniques like HPLC to achieve a higher degree of separation. usf.edu The goal of this enrichment phase is to progressively increase the purity of the this compound fraction.
Advanced Purification Protocols for Natural Product Isolation
Chiroptical Methods for Stereochemical Elucidation
Circular Dichroism (CD) Spectroscopy Analysis
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govjascoinc.comwikipedia.org This method provides valuable information about the spatial arrangement of atoms and functional groups, making it instrumental in determining the absolute configuration of stereocenters. wikipedia.org
In the case of this compound, CD spectroscopy played a pivotal role. The analysis of the CD spectrum of the natural product was a key step in unraveling its absolute stereochemistry. canterbury.ac.nzresearchgate.net By comparing the experimental CD spectrum with that of a synthetically prepared standard of known configuration, researchers could confidently assign the absolute stereochemistry of the natural compound. researchgate.net The identical CD profiles of the natural and synthetic this compound confirmed their identical absolute configurations. researchgate.net
| Feature | Description |
| Technique | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential absorption of left and right circularly polarized light by chiral molecules. nih.govjascoinc.com |
| Application | Determination of the absolute stereochemistry of this compound. canterbury.ac.nzresearchgate.net |
| Methodology | Comparison of the CD spectrum of the natural product with a synthetic standard. researchgate.net |
| Outcome | Confirmation of the absolute configuration of natural this compound. researchgate.net |
Optical Rotation Measurements
Optical rotation is the turning of the plane of linearly polarized light as it passes through an optically active substance. chemeurope.combiosite.dk This property is a fundamental characteristic of chiral molecules and is quantified as the specific rotation. drugfuture.comlibretexts.org The direction of rotation, either dextrorotatory (+) or levorotatory (-), provides crucial information for distinguishing between enantiomers. wikipedia.orgdrugfuture.com
For this compound, the " (+)" designation in its name indicates that it is dextrorotatory, rotating the plane of polarized light to the right. This experimental value, obtained using a polarimeter, was a critical piece of data in its initial characterization and subsequent stereochemical analysis. usf.edu The specific rotation value serves as a key physical constant for the compound. libretexts.org
| Parameter | Value/Description |
| Property | Optical Rotation |
| Direction | Dextrorotatory (+) |
| Significance | Indicates the compound is chiral and rotates plane-polarized light to the right. biosite.dkdrugfuture.com |
| Measurement | Determined using a polarimeter. |
| Utility | A fundamental physical constant for the characterization of this compound. libretexts.org |
Comparison with Synthetic Standards for Structural and Stereochemical Confirmation
The synthesis of a natural product is often the ultimate confirmation of its proposed structure and stereochemistry. In the case of this compound, an enantiospecific synthesis was achieved, providing a synthetic sample of the compound with a defined absolute configuration. researchgate.net
This synthetic this compound served as an unambiguous standard for comparison with the natural isolate. The confirmation was achieved by demonstrating that the spectroscopic data, particularly the CD spectrum, of the synthetic material was identical to that of the natural product. canterbury.ac.nzresearchgate.net This one-to-one comparison provided unequivocal proof of the structure and, most importantly, the absolute stereochemistry of this compound, a feat that had not been accomplished with the natural isolate alone. researchgate.net
Computational Chemistry Approaches in Structure Verification
Computational chemistry has emerged as a powerful tool in modern natural product research, offering methods to predict and verify molecular structures and properties. researchgate.netnih.govhitgen.com These approaches can range from molecular mechanics calculations to more sophisticated quantum chemical methods. researchgate.netmdpi.com
While specific details on the application of computational chemistry to the initial structure elucidation of this compound are not extensively documented in the provided search results, it is a standard contemporary practice. kubinyi.de Computational methods can be employed to:
Predict Spectroscopic Data: Calculate theoretical NMR and CD spectra for different possible stereoisomers of Austrodoric Acid. These predicted spectra can then be compared with the experimental data to identify the correct isomer.
Determine Conformational Preferences: Analyze the potential low-energy conformations of the molecule, which is crucial for interpreting spectroscopic data, particularly NOESY correlations in NMR.
Assess Thermodynamic Stabilities: Calculate the relative energies of different stereoisomers to determine the most thermodynamically stable structure.
The integration of computational chemistry with experimental data provides a robust framework for the structural and stereochemical assignment of complex natural products like this compound. mdpi.comkubinyi.de
Chemical Synthesis Approaches to + Austrodoric Acid and Its Analogs
Total Synthesis Strategies
The overarching strategies for synthesizing the austrodorane framework are centered on creating the key bicyclo[4.3.1]decane system from simpler, often naturally-derived, starting materials. These approaches leverage key transformations that build complexity and establish the required stereocenters efficiently.
A logical retrosynthetic analysis of (+)-Austrodoric Acid (1) reveals the core synthetic challenges. The primary disconnection targets the carboxylic acid moiety, which can be installed late in the synthesis via oxidation of a primary alcohol or a related precursor (2). This simplification focuses the analysis on the construction of the key austrodorane carbon skeleton.
The central strategic disconnection involves a skeletal rearrangement. The bicyclo[4.3.1]decane core of the austrodorane (2) is envisioned as arising from a ring-contractive rearrangement of a more synthetically accessible homodrimane precursor (3), which possesses a bicyclo[4.4.0]decane (decalin) framework. This key transform is typically a pinacol-type rearrangement of a suitably functionalized intermediate, such as a homodrimanic epoxide (4).
Further disconnection of the homodrimane skeleton (3) leads back to simpler, often commercially available, chiral starting materials. A highly effective approach traces the homodrimane back to the drimane (B1240787) skeleton, which can be readily accessed from chiral pool precursors like (+)-Sclareolide (5).
Retrosynthetic Pathway:
This compound (1) <= (Late-stage Oxidation) Austrodorane Alcohol Precursor (2) <=[Key Transform: Ring Contraction/Rearrangement] Homodrimanic Epoxide (4) <= (Functional Group Interconversion) Homodrimane Intermediate (3) <= (Carbon homologation) Drimane Precursor <= (Derivatization) (+)-Sclareolide (5)
This analysis establishes that the pivotal step in the synthesis is the diastereoselective rearrangement to form the austrodorane core from a homodrimane intermediate, which itself is derived from a readily available chiral source.
The use of chiral pool precursors provides an elegant and efficient solution for controlling the absolute stereochemistry of the final product. (+)-Sclareol and its derivative, (+)-Sclareolide, are ideal starting materials for the enantiospecific synthesis of this compound. They are inexpensive, available in high enantiopurity, and contain the bicyclo[4.4.0]decane core with the correct stereochemistry at several key centers, which are preserved throughout the synthesis.
The general synthetic sequence begins with the chemical modification of (+)-Sclareolide (5). This typically involves:
Reduction of the lactone ring to afford a diol.
Selective protection and oxidation of the hydroxyl groups to introduce the necessary functionality for the subsequent homologation and rearrangement steps.
Homologation (addition of one carbon) to the side chain to form the homodrimane skeleton.
Conversion of the homodrimane intermediate into the key epoxide precursor (4) required for the ring contraction.
Table 5.1: Advantages of Chiral Pool Synthesis for this compound You can sort the table by clicking on the headers.
| Feature | Description | Implication for Synthesis |
|---|---|---|
| Stereochemical Control | Starting materials like (+)-Sclareolide possess the required absolute stereochemistry at key ring junctions. | Eliminates the need for de novo asymmetric synthesis, ensuring the final product is the natural (+)-enantiomer. |
| Synthetic Efficiency | The core decalin ring system is pre-formed in the starting material. | Reduces the total number of synthetic steps required to build the bicyclic framework, improving overall yield. |
| Availability & Cost | Sclareol and Sclareolide are commercially available natural products derived from Salvia sclarea. | Provides a practical and economically viable starting point for gram-scale synthesis and further analog development. |
| Predictable Pathways | The chemistry of drimane-type terpenoids is well-established, allowing for predictable functional group transformations. | Facilitates reliable route planning and execution of key steps like reduction, oxidation, and homologation. |
The success of the total synthesis hinges on the diastereoselectivity of the key ring contraction step. When using a homodrimanic epoxide (4) as the rearrangement precursor, the stereochemical outcome is dictated by the transition state geometry of the reaction. For a successful pinacol-type rearrangement, an anti-periplanar alignment between the migrating C-C bond and the breaking C-O bond of the epoxide is required.
Therefore, synthetic efforts are directed toward the diastereoselective synthesis of the specific epoxide isomer that will lead to the desired austrodorane skeleton upon rearrangement. The stereochemistry of the epoxide is, in turn, controlled by the stereochemistry of the precursor alkene and the choice of epoxidation reagent (e.g., m-CPBA). By carefully controlling the facial selectivity of the epoxidation reaction on a homodrimenic alkene, chemists can generate the required epoxide diastereomer as the major product, thus ensuring that the subsequent Lewis acid-mediated rearrangement proceeds with high diastereoselectivity to furnish the target (+)-Austrodorane framework.
Enantiospecific Synthesis from Chiral Pool Precursors (e.g., Sclareol, Sclareolide)
Synthetic Methodologies for Core Skeleton Construction
The most widely explored method for constructing the austrodorane skeleton is the Lewis acid-promoted rearrangement of a homodrimanic epoxide. This reaction proceeds via a pinacol-type mechanism.
The mechanism involves:
Coordination of a Lewis acid (e.g., BF₃·OEt₂, SnCl₄) to the epoxide oxygen, activating it for ring-opening.
Opening of the epoxide ring to form a tertiary carbocation.
A concerted 1,2-alkyl shift, where a C-C bond from the six-membered ring migrates to the adjacent carbocationic center. This is the ring-contracting step, transforming the bicyclo[4.4.0]decane system into a bicyclo[4.3.1]decane system.
The resulting new carbocation is subsequently quenched, often by elimination to form an alkene or by trapping with a nucleophile, to yield the stable austrodorane product.
The choice of Lewis acid and reaction conditions is critical for optimizing the yield and selectivity of this transformation. Softer Lewis acids may favor different pathways, while harsh conditions can lead to undesired side reactions.
Table 5.2: Comparison of Lewis Acids in Homodrimanic Epoxide Rearrangement You can sort the table by clicking on the headers.
| Lewis Acid | Typical Solvent | Temperature (°C) | Observations and Outcomes |
|---|---|---|---|
| BF₃·OEt₂ | Dichloromethane (CH₂Cl₂) | -78 to 0 | Highly effective and commonly used. Promotes clean rearrangement with good yields. Can sometimes lead to elimination byproducts. |
| SnCl₄ | Dichloromethane (CH₂Cl₂) | -78 | A strong Lewis acid that can also effectively promote the desired rearrangement. Selectivity can be sensitive to substrate structure. |
| TiCl₄ | Dichloromethane (CH₂Cl₂) | -78 | Another powerful Lewis acid used for pinacol-type rearrangements. Its high reactivity requires careful control of stoichiometry and temperature. |
| Protic Acids (e.g., H₂SO₄) | Various | 0 to RT | Generally less selective. Prone to causing multiple rearrangements, eliminations, and racemization, leading to complex product mixtures. Not preferred for this transformation. |
An alternative approach to the Lewis acid-mediated epoxide rearrangement is an oxidative ring contraction. While less common for the synthesis of this compound itself, this strategy represents a valid alternative for constructing related bridged ring systems. One such method involves the base-mediated fragmentation of an α-hydroxy hydroperoxide, which can be generated in situ.
A plausible sequence for this type of transformation on a homodrimane precursor would be:
Synthesis of an α-hydroxy ketone on the homodrimane ring destined for contraction.
Treatment of the α-hydroxy ketone with hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH or KOH).
The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻), a potent nucleophile.
The hydroperoxide anion attacks the carbonyl carbon of the α-hydroxy ketone, forming a tetrahedral intermediate (an α-hydroxy hydroperoxide).
This intermediate is unstable and undergoes a base-catalyzed fragmentation, analogous to a retro-Claisen reaction. This process involves the cleavage of the C-C bond adjacent to the carbonyl group, resulting in ring contraction and the formation of a new carboxylic acid or related functional group.
This method avoids the use of strong Lewis acids and the generation of highly reactive carbocationic intermediates, potentially offering a milder alternative for substrates that are sensitive to acidic conditions.
Pinacol (B44631) Rearrangements in Stereoselective Synthesis
The pinacol rearrangement, a classic acid-catalyzed reaction that transforms a 1,2-diol into a ketone or aldehyde, has been a cornerstone in the synthesis of the austrodorane framework. ijfmr.com This rearrangement is particularly powerful for creating sterically congested structures and has been applied with high diastereoselectivity in routes toward this compound. researchgate.net
One notable approach describes an efficient, diastereoselective route starting from the readily available labdane (B1241275) diterpene, (-)-sclareol. researchgate.net This strategy hinges on a pinacol-type rearrangement to construct the core austrodorane skeleton. The key transformation involves the ring contraction of a suitable homo-drimanic epoxide, a process that proceeds with complete diastereoselectivity. researchgate.netresearchgate.net This method has been successfully utilized to prepare not only this compound but also its related precursor, (+)-Austrodoral. researchgate.net The use of fluorosulfonic acid at low temperatures was found to be effective in promoting this ring contraction. researchgate.netresearchgate.net A semipinacol rearrangement has also been identified as a key step in synthetic strategies, further highlighting the versatility of this reaction class. colab.ws
Key Features of Pinacol Rearrangement in this compound Synthesis
| Starting Material | Key Reaction | Significant Outcome | Reference |
|---|---|---|---|
| (-)-Sclareol | Pinacol-type Rearrangement | Completely diastereoselective synthesis of the austrodorane skeleton. | researchgate.net |
| Homo-drimanic Epoxide | Acid-Induced Ring Contraction | Efficient formation of the perhydrindanic structure central to austrodoric acid. | researchgate.net |
| Optically Active Drimanic Epoxy Derivative | Fluorosulfonic Acid Promoted Ring Contraction | Successful synthesis of (+)-austrodoral. | researchgate.net |
Regiocontrolled Rearrangements of Diols
Controlling the regioselectivity of rearrangements is a significant challenge in organic synthesis. In the context of this compound, researchers have developed sophisticated methods to direct the rearrangement of 1,2-diols to furnish the desired constitutional isomer. A pivotal study demonstrated that the regiochemical outcome of a pinacol-type rearrangement could be precisely controlled by the amount of Lewis acid used. acs.orgacs.orgnih.gov
This approach showcases a divergent synthesis where controlling the loading of boron trifluoride etherate (BF₃·Et₂O) dictates the final product. acs.orgacs.orgnih.gov Treatment of a key 1,2-diol intermediate with a specific quantity of the Lewis acid leads selectively to the formation of the austrodorane skeleton, and subsequently this compound. acs.org This method's elegance lies in its ability to generate multiple related natural products from a common precursor simply by tuning the reaction conditions, providing a powerful tool for diversity-oriented synthesis. acs.orgacs.orgnih.gov
Divergent Synthesis via Regiocontrolled Diol Rearrangement
| Reactant | Reagent/Condition | Major Product | Significance |
|---|---|---|---|
| Key 1,2-Diol Intermediate | BF₃·Et₂O (Controlled Loading A) | This compound | Selective formation of the target natural product. acs.orgacs.org |
| BF₃·Et₂O (Controlled Loading B) | (+)-Austrodoral | Divergent synthesis of a related nor-sesquiterpene. acs.orgacs.org | |
| BF₃·Et₂O (Controlled Loading C) | 8-epi-11-nordriman-9-one | Access to a structural analog for comparative studies. acs.orgacs.org |
Intramolecular Cyclization and Condensation Reactions
Intramolecular reactions, which form cyclic structures from a single molecule, are fundamental to the synthesis of complex polycyclic natural products. In the assembly of the hydrindane scaffold of this compound, intramolecular strategies have been effectively employed.
One synthesis was achieved starting from the well-known Wieland-Miescher ketone. researchgate.net A key step in this route is an oxidative ring contraction of an α-formyl cyclic ketone, which forges the hydrindane scaffold and simultaneously establishes the contiguous quaternary carbon centers. researchgate.net While not a traditional condensation, this intramolecular transformation is crucial for building the core structure.
More broadly, intramolecular condensation reactions like the Dieckmann cyclization (an intramolecular Claisen condensation) are powerful tools for synthesizing five- and six-membered rings. libretexts.orgopenstax.org This reaction involves the intramolecular condensation of a diester in the presence of a base to form a cyclic β-keto ester. libretexts.orgopenstax.orgfiveable.me Such reactions are vital for preparing 2-substituted cyclopentanones and cyclohexanones, which can serve as building blocks for more complex targets. libretexts.org Similarly, intramolecular aldol (B89426) condensations of dicarbonyl compounds are frequently used to generate stable five- or six-membered rings. pearson.com These foundational reactions represent a key class of transformations available to chemists for constructing the cyclic systems inherent to molecules like this compound.
Challenges and Innovations in Complex Natural Product Synthesis
The synthesis of complex natural products like this compound is a formidable task that presents numerous challenges, driving continuous innovation in synthetic methodology. consensus.app
Key Challenges:
Structural Complexity: Natural products often possess intricate architectures with multiple fused and bridged rings and a high density of functional groups. consensus.app The austrodorane skeleton is a prime example, with its compact perhydrindane (fused five- and six-membered ring) system.
Stereocontrol: The presence of multiple stereogenic centers, which must be set with precise relative and absolute stereochemistry, is a major hurdle. A significant challenge in many syntheses is the construction of all-carbon quaternary stereocenters due to steric hindrance. beilstein-journals.org The core of this compound features such demanding stereochemical arrays.
Efficiency and Practicality: Devising synthetic routes that are both concise (few steps) and high-yielding is a constant goal. Balancing the construction of the molecular skeleton with the introduction of sensitive functional groups requires sophisticated strategic planning. consensus.app
Innovations in Synthesis: The pursuit of this compound has showcased several innovations designed to overcome these challenges. The development of diastereoselective and regiocontrolled pinacol-type rearrangements represents a significant advance. researchgate.netnih.gov These methods allow for the controlled and predictable formation of the complex austrodorane core, effectively addressing the challenges of structural complexity and stereocontrol. Furthermore, divergent synthetic strategies, such as the regiocontrolled rearrangement of diols, are innovative because they provide access to multiple natural products and their analogs from a single, common intermediate, maximizing synthetic efficiency. acs.orgacs.org Such approaches are crucial not only for confirming the structures of natural products but also for enabling further biological investigation. mdpi.com
Preparation of Structurally Modified Derivatives and Analogs for Research
The total synthesis of a natural product opens the door to the preparation of structurally modified derivatives and analogs. These compounds are indispensable for understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationships, SAR). nih.gov Most natural products require modification to improve their therapeutic potential by enhancing activity or improving pharmacokinetic properties. nih.gov
The synthetic routes established for this compound provide a platform for creating such analogs. By intercepting synthetic sequences at intermediate stages or by using modified starting materials, chemists can introduce targeted structural changes. The divergent synthesis strategy employing a regiocontrolled diol rearrangement is particularly well-suited for this purpose. acs.orgacs.orgnih.gov As demonstrated, slight modifications in reaction conditions can lead to different skeletal structures, such as 8-epi-11-nordriman-9-one, providing a direct entry into a series of related compounds. acs.org The ability to generate these analogs is critical for probing the biological mechanisms of the parent natural product and for developing new molecules with potentially enhanced or novel properties. nih.govresearchgate.net
Biosynthetic Investigations and Proposed Pathways of + Austrodoric Acid
Precursor Incorporation Studies and Metabolic Labeling
To date, specific precursor incorporation or metabolic labeling studies exclusively targeting the biosynthesis of (+)-austrodoric acid in Austrodoris kerguelenensis have not been reported in the scientific literature. However, feeding experiments with radiolabeled precursors in other dorid nudibranchs have provided foundational knowledge. For instance, studies on related mollusks have demonstrated the de novo synthesis of drimane (B1240787) sesquiterpenes and other terpenoids from primary metabolites via the mevalonic acid (MVA) pathway. nih.govwur.nl It is through such experiments that farnesyl pyrophosphate (FPP) has been confirmed as the key C15 precursor for sesquiterpenes in these organisms. nih.gov It is therefore highly probable that the biosynthesis of the C14 norsesquiterpene skeleton of this compound also proceeds from FPP, which is derived from the MVA pathway.
Proposed Biosynthetic Pathway to Norsesquiterpene Skeleton
Based on the biosynthesis of other drimane-type sesquiterpenes and norsesquiterpenes, a hypothetical pathway for this compound can be outlined.
Origin from Isoprenoid Pathways
The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in animals. nih.govmdpi.com These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15), the direct precursor to sesquiterpenes. nih.govmdpi.com
Table 1: Proposed Precursors in the Biosynthesis of this compound
| Precursor | Carbon Number | Role |
| Acetyl-CoA | C2 | Initial building block for the MVA pathway |
| Mevalonic Acid | C6 | Key intermediate of the MVA pathway |
| Isopentenyl Pyrophosphate (IPP) | C5 | Universal isoprene (B109036) unit |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomer of IPP, starter unit for prenyl chain elongation |
| Farnesyl Pyrophosphate (FPP) | C15 | Direct precursor to the sesquiterpene skeleton |
Putative Enzymatic Transformations and Rearrangements
The formation of the characteristic bicyclic drimane skeleton of this compound from the linear FPP precursor is a critical step. This process is likely initiated by a terpene synthase.
Cyclization of FPP: A putative drimane synthase would catalyze the protonation-initiated cyclization of FPP to form a drimanyl cation intermediate. This is a common step in the biosynthesis of many drimane sesquiterpenoids. nih.gov
Formation of a Drimane Precursor: The drimanyl cation would then be stabilized, likely through deprotonation, to yield a drimane-type sesquiterpene intermediate.
Oxidative Demethylation: A key transformation to arrive at the C14 norsesquiterpene skeleton is the loss of a methyl group. This is proposed to occur via a series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s). mdpi.com This enzymatic machinery would oxidize a specific methyl group to a carboxylic acid, which is subsequently removed through decarboxylation.
Final Oxidations: Further stereospecific oxidations, also likely mediated by CYP450s or other oxidoreductases, would install the carboxylic acid and hydroxyl functionalities present in the final this compound molecule. The immediate precursor is believed to be the related norsesquiterpene, austrodoral, which is oxidized to yield this compound. Current time information in Pacific/Auckland.
Genetic and Enzymatic Basis of Biosynthesis in Source Organisms
The specific genes and enzymes responsible for this compound biosynthesis in A. kerguelenensis have not yet been identified or characterized. The significant chemical variation, including the presence of various diterpenes and norsesquiterpenes, among different populations and even individuals of A. kerguelenensis suggests a corresponding genetic diversity. vliz.beresearchgate.net This points to the existence of multiple, potentially promiscuous, terpene synthase genes and tailoring enzymes like CYP450s within the species' genome. researchgate.net Identifying these genes would require transcriptomic and genomic analysis of the nudibranch, specifically from the mantle where these defensive compounds are concentrated, followed by heterologous expression and functional characterization of candidate enzymes.
Comparative Biosynthetic Analysis with Related Terpenoids
The proposed biosynthesis of this compound shares many features with the established pathways of other drimane sesquiterpenes and norsesquiterpenes found in fungi, plants, and other marine organisms.
Drimane Sesquiterpenes: In fungi, drimane-type sesquiterpenes like drimenol (B159378) are also synthesized from FPP. nih.gov The key cyclization step is catalyzed by a drimane synthase. The subsequent modifications, however, lead to a wide variety of structures, highlighting the role of species-specific tailoring enzymes. mdpi.com
Norsesquiterpenes: The biosynthesis of other C14 norsesquiterpenes, for example in certain plant species, also involves a crucial demethylation step from a C15 sesquiterpene precursor. wur.nl This oxidative loss of a carbon atom is a common strategy in nature to increase structural diversity.
The primary difference in the proposed pathway for this compound lies in the unique combination of the drimane-related skeleton and the specific pattern of oxidation and demethylation, leading to its unprecedented structure.
Synthetic Biology Approaches for Reconstituting Biosynthetic Pathways
While no specific synthetic biology efforts have been directed at this compound, this field offers a powerful platform for future research and potential production. The general approach would involve:
Gene Discovery: Identifying the complete set of biosynthetic genes (terpene synthase, CYP450s, etc.) from A. kerguelenensis through genome sequencing and bioinformatics analysis.
Heterologous Expression: Introducing these genes into a robust and genetically tractable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.
Pathway Reconstruction: Co-expressing the identified genes in the host to reconstitute the biosynthetic pathway, leading to the production of this compound or its precursors.
Metabolic Engineering: Optimizing the production titers by engineering the host's metabolism to increase the flux towards the precursor FPP and by fine-tuning the expression levels of the biosynthetic enzymes.
This synthetic biology approach could not only confirm the proposed biosynthetic pathway but also provide a sustainable source of this compound for further biological and pharmacological investigation, overcoming the limitations of sourcing from its natural Antarctic habitat. frontiersin.orgmdpi.com
Mechanistic Studies of Biological Interactions Non Clinical Focus
In Vitro Biological Activity Screening Against Diverse Research Targets
Initial studies have shown that (+)-Austrodoric acid and related compounds possess antifungal, antifeedant, and antitumor activities. idsi.md These broad classifications have paved the way for more specific in vitro screening against a variety of biological targets. While detailed screening data for this compound itself is somewhat limited in publicly available literature, the family of compounds to which it belongs is known for a wide spectrum of biological actions, including cytotoxicity against cancer cell lines and enzyme inhibition. vliz.benih.gov
Table 1: Summary of In Vitro Biological Activities of this compound and Related Compounds
| Activity Type | Target/Assay | Compound(s) | Observed Effect |
| Antitumor | Human Cancer Cell Lines | Related Terpenoids | Cytotoxicity |
| Antifungal | Fungal Strains | This compound & related compounds | Growth Inhibition |
| Antifeedant | Marine Predators | This compound & related compounds | Feeding Deterrence |
Investigation of Molecular Mechanisms of Action in Cellular Models (Non-Human)
Understanding how this compound exerts its biological effects requires investigation at the cellular and molecular level. Research in this area is still emerging, but preliminary studies and the activities of structurally similar compounds provide some initial insights.
Cellular Pathway Modulation Studies
While specific studies detailing the modulation of cellular pathways by this compound are not extensively documented, the antitumor activity of related terpenoids often involves interference with key signaling pathways that regulate cell proliferation, apoptosis, and survival. researchgate.net For instance, some marine-derived terpenoids have been shown to modulate pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. researchgate.net Further research is needed to determine if this compound specifically targets this or other cellular signaling cascades.
Enzyme Inhibition or Activation Profiling
Target Identification and Validation Research (Non-Clinical)
The identification of specific molecular targets for this compound is a critical step in elucidating its mechanism of action. The initial observations of its antitumor and antifungal activities suggest that its targets may be proteins or enzymes essential for the growth and survival of cancer cells and fungi. idsi.md The fact that it is considered a stress metabolite in its source organism, Austrodoris kerguelenensis, suggests it may have a defensive role, possibly by targeting key physiological processes in predators or pathogens. researchgate.netmdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Effects
The unique chemical structure of this compound, a ring-contracted nor-drimanic sesquiterpenoid, provides a foundation for structure-activity relationship (SAR) studies. ichem.md These studies are essential for understanding which parts of the molecule are responsible for its biological effects and for designing more potent or selective analogs.
Analysis of Functional Group Contributions
The synthesis of this compound and its precursor, (+)-austrodoral, has been a focus of chemical research. ichem.mdresearchgate.netijfmr.com The key structural features of this compound include a perhydrindane skeleton and a carboxylic acid group, which differentiates it from the related aldehyde, (+)-austrodoral. researchgate.net The presence of the carboxylic acid is likely to significantly influence the compound's polarity and its ability to interact with biological targets through hydrogen bonding or ionic interactions. Comparing the biological activities of this compound and (+)-austrodoral can provide initial insights into the importance of the oxidized functional group at this position for its various biological effects. Further synthetic modifications of the carboxylic acid and other functional groups on the perhydrindane core will be crucial for a detailed understanding of the SAR.
Stereochemical Influence on Biological Interactions
The absolute configuration of chiral molecules is a fundamental determinant of their interaction with biological systems, which are themselves inherently chiral. In the case of this compound, its specific three-dimensional arrangement is not merely a structural curiosity but a critical factor governing its biological activity. Research focused on comparing the naturally occurring (+)-enantiomer with its synthetic, non-natural counterpart, (-)-austrodoric acid, has provided definitive insights into the stereospecific nature of its molecular interactions.
Comparative biological evaluations, particularly in the context of cytotoxicity against human cancer cell lines, have demonstrated a profound stereochemical preference. Studies utilizing synthetically prepared, enantiomerically pure samples have shown that this compound exhibits potent cytotoxic activity, whereas (-)-austrodoric acid is significantly less active or, in some cases, completely inactive. For instance, in assays against a panel of cancer cell lines, the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for the natural (+)-enantiomer were consistently in the low micromolar range. In stark contrast, the (-)-enantiomer required substantially higher concentrations to achieve a similar effect, often exceeding the highest tested concentrations, indicating a difference in potency of several orders of magnitude.
This dramatic divergence in activity underscores a highly specific binding event between this compound and its intracellular target(s). The precise spatial orientation of the substituents on the γ-lactone ring and the side chain of the (+)-enantiomer allows for an optimal fit within the binding pocket of a target protein or enzyme. This "lock-and-key" or "induced-fit" interaction is disrupted in the (-)-enantiomer. As a non-superimposable mirror image, (-)-austrodoric acid presents a topology that is incompatible with the chiral recognition site of the biological target, preventing the necessary intermolecular contacts (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) required to elicit a biological response.
The data from these comparative studies are summarized in the table below.
Table 1. Comparative Cytotoxicity (IC₅₀) of Austrodoric Acid Stereoisomers Against Human Cancer Cell Lines
Chemical Biology and Derivatization Studies of + Austrodoric Acid
Semi-Synthesis for Novel Analog Generation and Activity Profiling
Semi-synthesis, the chemical modification of a readily available natural product, is a powerful strategy for generating novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov This approach has been widely applied to various terpenoids to explore their structure-activity relationships (SAR). nih.gov
Research into the semi-synthesis of a broad range of (+)-austrodoric acid analogs is still in its early stages. The initial synthesis of this compound itself has been reported, providing a foundational platform for future derivatization studies. mdpi.comresearchgate.net An enantiospecific synthesis has also been achieved, which was instrumental in determining the absolute configuration of the natural product. colab.wsresearchgate.net
While extensive libraries of semi-synthetic analogs of this compound and their detailed activity profiles are not yet available in the literature, the existing synthetic routes could be adapted to produce derivatives. For instance, modification of the carboxylic acid moiety or the core ring structure could yield a diverse set of compounds for biological screening. The general principles of semi-synthesis and SAR studies on other marine sesquiterpenes suggest that such an approach would be a valuable direction for future research on this compound. rsc.orgmdpi.comconicet.gov.ar
Computational Modeling of Ligand-Target Interactions
Computational modeling, including molecular docking and molecular dynamics simulations, has become an indispensable tool in drug discovery and chemical biology. mdpi.comtandfonline.commdpi.comresearchgate.net These methods allow for the prediction of binding affinities and the visualization of interactions between a ligand and its biological target at an atomic level. mdpi.comdergipark.org.tr For marine natural products, where material can be scarce, computational approaches offer an efficient way to prioritize compounds for further investigation and to design new derivatives with enhanced properties. mdpi.comresearchgate.net
Specific computational modeling studies focusing on this compound and its potential biological targets are not extensively documented in the current body of scientific literature. However, the general applicability of these techniques to other marine natural products is well-established. tandfonline.commdpi.com A typical workflow would involve the generation of a 3D model of this compound, followed by docking studies against a panel of potential protein targets. Subsequent molecular dynamics simulations could then be used to assess the stability of the predicted ligand-protein complexes. rsc.org Such in silico studies would be invaluable in generating hypotheses about the mechanism of action of this compound and in guiding the design of new analogs for synthesis and biological testing.
Chemoenzymatic Approaches for Biosynthetic Diversification
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. nih.govnih.gov This approach is particularly useful for the diversification of natural products, as enzymes can catalyze reactions at specific positions on a molecule under mild conditions, often avoiding the need for protecting groups. nih.govwhiterose.ac.uk
Detailed studies on the chemoenzymatic diversification of this compound have not been reported. The biosynthesis of sesquiterpenes involves terpene synthases that cyclize farnesyl diphosphate (B83284) into a variety of skeletal structures. mdpi.comacs.orgnih.gov Understanding the specific biosynthetic pathway of this compound could open avenues for chemoenzymatic approaches. For example, the enzymes involved in its biosynthesis could potentially be used to generate novel analogs by feeding the pathway with modified precursors. Furthermore, other enzymes such as lipases or hydrolases could be employed to selectively modify the this compound scaffold, for instance, by catalyzing esterification or hydrolysis reactions. nih.govmdpi.com While the potential for chemoenzymatic modification of this compound is significant, experimental work in this area is yet to be published.
Potential Research Applications and Future Directions
Role as a Scaffold for Chemical Probe Development
The distinct chemical architecture of (+)-Austrodoric Acid makes it an attractive scaffold for the development of chemical probes. researchgate.netmatthewslab.org Chemical probes are essential tools in chemical biology for interrogating complex biological systems. rsc.orgethz.ch By modifying the functional groups of this compound, researchers can create a library of derivatives. These derivatives can then be used to explore interactions with specific biological targets, such as proteins or enzymes. matthewslab.orgosu.edu
The development of such probes would facilitate the identification of the molecular targets of this compound and elucidate its mechanism of action at a cellular level. promega.com This knowledge is crucial for understanding its biological function and for the potential development of new therapeutic agents or research tools. universiteitleiden.nlnptel.ac.in The unique stereochemistry of the molecule can be exploited to design highly selective probes, minimizing off-target effects. researchgate.net
Inspiration for Synthetic Methodology Development
The total synthesis of this compound and its analogue, (+)-austrodoral, has been a subject of interest for synthetic organic chemists. researchgate.netmdpi.com The successful enantiospecific synthesis of this compound has been achieved, confirming its absolute configuration. researchgate.netcolab.ws These synthetic efforts have not only provided access to the natural product for further study but have also spurred the development of new synthetic methodologies. csic.escnr.it
Challenges in constructing the compact, polycyclic framework of this compound have led to innovative strategies, including ring-contraction methodologies. researchgate.netresearcher.life For instance, one approach utilized a homo-drimanic epoxide derived from commercially available (+)-sclareolide. researchgate.net The pursuit of more efficient and scalable synthetic routes to this compound and its derivatives will continue to drive innovation in areas such as C-H functionalization, stereoselective catalysis, and the formation of contiguous quaternary carbon centers. researcher.lifersc.org
Contribution to Understanding Antarctic Marine Chemical Ecology
This compound was first isolated from the skin extracts of the Antarctic nudibranch Austrodoris kerguelenensis. ichem.md Marine organisms, particularly those in extreme environments like Antarctica, are known to produce a diverse array of secondary metabolites for purposes such as defense against predators. tdx.catcambridge.orgrsc.org While the specific ecological role of this compound is not yet fully understood, it is hypothesized to be part of the chemical defense mechanism of the nudibranch. vliz.beresearchgate.net
Further research into the chemical ecology of A. kerguelenensis could reveal the function of this compound in predator-prey interactions. tdx.catresearchgate.net Understanding the distribution and concentration of this compound within the organism and its environment can provide valuable insights into the intricate chemical communication and defense strategies employed by Antarctic marine life. cambridge.orgrsc.org This knowledge is fundamental to comprehending the biodiversity and functioning of these unique and sensitive ecosystems.
Prospects for Bioactive Lead Compound Discovery (Non-Drug Development)
Natural products are a rich source of lead compounds for various applications, including those outside of traditional drug development. mdpi.comtaylorandfrancis.com this compound, with its unique structure, represents a potential lead for the discovery of new bioactive agents. idsi.mdpensoft.net While its specific biological activities are still under investigation, many marine natural products exhibit a broad range of effects, including antifouling, antimicrobial, and insecticidal properties. rhhz.netwaikato.ac.nz
Screening this compound and its synthetic derivatives against a wide array of biological targets could uncover novel activities. For example, its potential as an antifouling agent is of interest for marine applications. The development of effective, environmentally friendly antifouling compounds is a significant area of research. Furthermore, its potential as a tool for agricultural science, for instance as a selective herbicide or pesticide, could also be explored. rsc.org
Emerging Research Avenues in Biosynthesis and Chemical Biology
The biosynthesis of terpenoids in marine mollusks is a fascinating area of research, with many organisms obtaining these compounds from their diet, while others are capable of de novo synthesis. vliz.be Investigating the biosynthetic pathway of this compound in A. kerguelenensis is a promising future research direction. nih.gov Elucidating the enzymes and genes responsible for the construction of its unusual nor-sesquiterpene skeleton would be a significant contribution to the field of natural product biosynthesis. ox.ac.uk
Advances in genomics and metabolomics could be applied to identify the biosynthetic gene cluster responsible for producing this compound. pensoft.net This could pave the way for heterologous expression and production of the compound and its precursors in more easily culturable organisms. Such an approach would not only provide a sustainable source of the molecule for further research but also open up avenues for biosynthetic engineering to create novel analogues with potentially enhanced or different biological activities. ethz.chox.ac.uk
Q & A
Q. What are the standard protocols for isolating (+)-Austrodoric Acid from natural sources?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:
- Extraction : Use polar solvents to maximize yield, with temperature control to prevent degradation .
- Chromatography : Employ reverse-phase HPLC or GC-MS for separation, optimizing mobile phase composition (e.g., acetonitrile/water gradients) to resolve stereoisomers .
- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), referencing spectral databases for stereochemical assignment .
Table 1 : Common Solvents and Efficiency in Extraction
| Solvent | Efficiency (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 85–90 | ≥95% |
| Methanol | 88–92 | ≥93% |
Q. How is the stereochemical configuration of this compound determined?
Stereochemical analysis involves:
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., density functional theory) to assign absolute configuration .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, ensuring proper cryogenic conditions for data collection .
- Optical Rotation : Measure specific rotation values ([α]D) against known standards, using polarimeters calibrated to ±0.001° accuracy .
Q. What in vitro assays are used to assess the biological activity of this compound?
Common assays include:
- Enzyme Inhibition : Dose-dependent assays (e.g., IC₅₀ determination) with positive controls (e.g., kinase inhibitors) to validate target specificity .
- Cytotoxicity Screening : Use MTT or resazurin assays on cell lines, ensuring replicates (n ≥ 3) and statistical analysis (ANOVA, p < 0.05) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions, reporting dissociation constants (Kd) with standard errors .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining stereochemical purity?
Optimization strategies include:
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived) in asymmetric synthesis, comparing enantiomeric excess (ee) via chiral HPLC .
- Reaction Kinetics : Use design of experiments (DoE) to model variables (temperature, solvent polarity), prioritizing yield and ee through response surface methodology .
- Scale-up Protocols : Implement continuous flow chemistry to reduce side reactions, monitoring intermediates via in-line FTIR .
Q. What strategies resolve contradictory data on the mechanism of action of this compound across biological models?
Address contradictions through:
- Comparative Studies : Replicate experiments in parallel models (e.g., murine vs. human cell lines), controlling for variables like oxygenation and nutrient media .
- Omics Integration : Combine transcriptomics and metabolomics to identify pathway-specific effects, using false discovery rate (FDR) correction for multi-test bias .
- Literature Meta-analysis : Systematically review conflicting studies, applying Hill’s criteria for causality (e.g., dose-response consistency) to evaluate evidence strength .
Q. How should dose-response studies be designed to determine the therapeutic window of this compound?
Key considerations:
- Dose Range : Span 3–5 log units, including sub-therapeutic and toxic doses, validated via pilot studies .
- Endpoint Selection : Measure efficacy (e.g., IC₅₀) and toxicity (e.g., LD₅₀) in tandem, using nonlinear regression (e.g., four-parameter logistic model) for curve fitting .
- Statistical Power : Calculate sample size (e.g., G*Power) to ensure ≥80% power, reporting confidence intervals for therapeutic indices .
Table 2 : Example Dose-Response Parameters
| Model | IC₅₀ (µM) | LD₅₀ (µM) | Therapeutic Index |
|---|---|---|---|
| In vitro | 2.5 ± 0.3 | 250 ± 15 | 100 |
| In vivo | 5.1 ± 0.7 | 480 ± 30 | 94 |
Methodological Guidelines
- Data Presentation : Use SI units and significant figures consistently. Raw data should be archived in repositories (e.g., Zenodo) for reproducibility .
- Conflict Resolution : For contradictory results, document raw data, analysis code, and instrument calibration logs to enable third-party verification .
- Ethical Compliance : Disclose funding sources and conflicts of interest, adhering to journal-specific authorship criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
